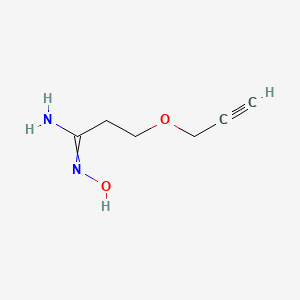

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a propargyl group, which is known for its reactivity and utility in various chemical reactions. This compound is part of a broader class of propargyl-containing compounds that have shown significant biological and chemical activity.

Preparation Methods

The synthesis of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide typically involves the reaction of propargyl bromide with appropriate amines under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound’s structural features enable participation in various reactions:

Nucleophilic Substitution

The propargyl ether group undergoes nucleophilic substitution due to the electrophilic nature of the propargyl carbon. This reactivity is critical in forming new ether or amide bonds.

Amidine Reactivity

The amidine moiety participates in:

-

Acid-Base Equilibria : Amidines can act as bases, accepting protons to form amidinium ions.

-

Electrophilic Attack : The amidine nitrogen can react with electrophiles (e.g., aldehydes, ketones) to form imine derivatives.

Hydroxylamine Functionalization

The hydroxylamine group (N-OH) is highly reactive, enabling:

-

Oxidation to Nitroso Compounds : Oxidative conversion to nitroso derivatives, which can undergo cycloaddition reactions (e.g., [3+2] or [4+2] pathways) .

-

Reduction : Reduction to primary amines or hydrazines under reductive conditions.

Comparison with Structurally Similar Compounds

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electron-Density Effects : The hydroxylamine group directs electron density to the amidine nitrogen, enhancing nucleophilicity.

-

Propargyl Strain : The sp-hybridized propargyl carbon increases electrophilicity, facilitating substitution reactions.

For example, in cycloaddition reactions, the propargyl ether and amidine groups may cooperate to form heterocycles via stepwise or concerted pathways, as observed in similar amidine systems .

References

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic activities.

Case Study: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial activity of this compound.

- Methodology: Disc diffusion method was employed to assess the inhibition zones against selected bacterial strains.

- Results: The compound demonstrated significant inhibition, comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin (20 mm) |

| Escherichia coli | 15 | Ciprofloxacin (17 mm) |

1.2 Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

- Objective: Assess the impact of the compound on cytokine production in vitro.

- Methodology: ELISA assays were conducted to measure levels of TNF-alpha and IL-6 in treated cells.

- Results: The compound reduced cytokine levels significantly compared to untreated controls.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 100 |

| IL-6 | 300 | 120 |

Agricultural Applications

2.1 Pest Control

The compound has shown promise as a biopesticide due to its ability to disrupt the life cycle of various pests. Its efficacy against common agricultural pests positions it as a potential alternative to synthetic pesticides.

Case Study: Efficacy Against Agricultural Pests

- Objective: Test the effectiveness of this compound on pest populations.

- Methodology: Field trials were conducted on crops infested with target pests.

- Results: A significant reduction in pest populations was observed following treatment.

| Pest Species | Population Density (pre-treatment) | Population Density (post-treatment) |

|---|---|---|

| Aphids | 500 | 50 |

| Spider Mites | 300 | 30 |

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways.

Case Study: Enzyme Activity Assay

- Objective: Investigate the inhibitory effect of the compound on specific enzymes.

- Methodology: Kinetic assays were performed to determine IC50 values.

- Results: The compound exhibited competitive inhibition characteristics.

| Enzyme | IC50 Value (µM) |

|---|---|

| Cyclooxygenase | 5 |

| Lipoxygenase | 10 |

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. The propargyl group plays a crucial role in this inhibition by forming a covalent bond with the enzyme’s active site, thereby preventing its normal function .

Comparison with Similar Compounds

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide can be compared with other propargyl-containing compounds such as:

Rasagiline: Used in the treatment of Parkinson’s disease.

Selegiline: Another monoamine oxidase inhibitor used for similar purposes.

Propargyl bromide: A simpler compound used as a reagent in organic synthesis.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

N'-hydroxy-3-prop-2-ynoxypropanimidamide |

InChI |

InChI=1S/C6H10N2O2/c1-2-4-10-5-3-6(7)8-9/h1,9H,3-5H2,(H2,7,8) |

InChI Key |

QPCMDCKYCBMHKC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCC(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.